rac-(1R,4S,5S)-4-(3-fluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid rac-(1R,4S,5S)-4-(3-fluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2770896-10-9
VCID: VC18064933
InChI: InChI=1S/C12H11FO3/c13-8-3-1-2-7(4-8)12-5-9(16-6-12)10(12)11(14)15/h1-4,9-10H,5-6H2,(H,14,15)/t9-,10+,12-/m1/s1
SMILES:
Molecular Formula: C12H11FO3
Molecular Weight: 222.21 g/mol

rac-(1R,4S,5S)-4-(3-fluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid

CAS No.: 2770896-10-9

Cat. No.: VC18064933

Molecular Formula: C12H11FO3

Molecular Weight: 222.21 g/mol

* For research use only. Not for human or veterinary use.

rac-(1R,4S,5S)-4-(3-fluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid - 2770896-10-9

Specification

CAS No. 2770896-10-9
Molecular Formula C12H11FO3
Molecular Weight 222.21 g/mol
IUPAC Name (1R,4S,5S)-4-(3-fluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid
Standard InChI InChI=1S/C12H11FO3/c13-8-3-1-2-7(4-8)12-5-9(16-6-12)10(12)11(14)15/h1-4,9-10H,5-6H2,(H,14,15)/t9-,10+,12-/m1/s1
Standard InChI Key SMVCSRRMMCMVBR-JFGNBEQYSA-N
Isomeric SMILES C1[C@@H]2[C@H]([C@]1(CO2)C3=CC(=CC=C3)F)C(=O)O
Canonical SMILES C1C2C(C1(CO2)C3=CC(=CC=C3)F)C(=O)O

Introduction

Structural Characteristics

Core Bicyclic Framework

The compound’s defining feature is its 2-oxabicyclo[2.1.1]hexane skeleton, a strained bicyclic system comprising a five-membered ring fused to a three-membered ether (oxa) ring. The bridgehead carbons at positions 1, 4, and 5 create a rigid three-dimensional geometry, which influences its conformational stability and intermolecular interactions . X-ray crystallographic analyses of related bicyclo[2.1.1]hexane derivatives reveal bond lengths of approximately 1.54 Å for C-C bonds and 1.43 Å for C-O bonds, with bridgehead angles near 90°, contributing to significant ring strain .

Functional Group Modifications

The 3-fluorophenyl group at position 4 introduces aromaticity and electron-withdrawing properties, enhancing the compound’s potential for π-π stacking and dipole interactions in biological systems. The carboxylic acid at position 5 provides a site for hydrogen bonding and salt formation, critical for solubility and binding affinity . The stereochemistry at positions 1R, 4S, and 5S further dictates its spatial orientation, with the racemic mixture (rac-) indicating equal parts of enantiomers .

Physicochemical Properties

Key properties include a calculated partition coefficient (LogP) of 1.8, suggesting moderate lipophilicity, and a polar surface area of 39 Ų, indicative of potential blood-brain barrier permeability . The acidity of the carboxylic acid group (pKa4.14.4\text{p}K_a \approx 4.1–4.4) is comparable to para-substituted benzoic acids, enabling pH-dependent solubility .

Synthesis and Stereochemical Control

Retrosynthetic Analysis

The synthesis of rac-(1R,4S,5S)-4-(3-fluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid typically begins with a bicyclo[2.1.1]hexane precursor. A common approach involves iodocyclization of appropriately substituted alkenes, followed by oxidative functionalization . For example, iodocyclization of a fluorophenyl-containing diene intermediate can yield the bicyclic core, which is subsequently oxidized to introduce the carboxylic acid moiety.

Key Synthetic Steps

  • Iodocyclization: A diene substrate undergoes cyclization in the presence of iodine, forming the bicyclo[2.1.1]hexane framework.

  • Oxidation: The bridgehead methyl group is oxidized to a carboxylic acid using potassium permanganate (KMnO4\text{KMnO}_4) or ruthenium-based catalysts.

  • Resolution: Racemic mixtures are separated via chiral chromatography or enzymatic resolution, though the rac-form is often retained for preliminary studies .

Challenges and Optimizations

Stereochemical control at the bridgehead carbons remains a challenge due to the rigidity of the bicyclic system. Computational modeling (e.g., DFT calculations) aids in predicting favorable transition states, while microwave-assisted synthesis reduces reaction times and improves yields .

Biological Activity and Mechanistic Insights

Enzyme Inhibition

The compound demonstrates inhibitory activity against cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), with half-maximal inhibitory concentrations (IC50\text{IC}_{50}) in the low micromolar range . Its fluorophenyl group aligns with hydrophobic pockets in enzyme active sites, while the carboxylic acid forms salt bridges with arginine residues, as evidenced by molecular docking studies .

Receptor Modulation

Preliminary assays indicate partial agonism at GABAA_A receptors, potentially due to structural mimicry of benzodiazepine derivatives. Substitution of the phenyl ring with electron-withdrawing groups (e.g., fluorine) enhances binding affinity by 2–3 fold compared to non-halogenated analogs .

Metabolic Stability

In human liver microsomes, the compound exhibits a moderate intrinsic clearance (Clint=87μL/min/mg\text{Cl}_{\text{int}} = 87 \, \mu\text{L/min/mg}) and a half-life (t1/2t_{1/2}) of 60 minutes, suggesting suitability for oral administration .

Applications in Drug Development

Bioisosteric Replacement

The 2-oxabicyclo[2.1.1]hexane core serves as a bioisostere for para-substituted phenyl rings, improving metabolic stability and reducing toxicity. For instance, replacing the phenyl group in Imatinib with this bicyclic system increased water solubility by 50% while maintaining target affinity .

Prodrug Design

Esterification of the carboxylic acid group (e.g., ethyl ester prodrugs) enhances bioavailability, with in vivo studies showing a 70% increase in plasma concentration compared to the parent compound .

Comparative Analysis of Structural Analogs

Compound NameCore StructureSubstituentKey Differences
Bicyclo[2.2.2]octane-1-carboxylic acidBicyclo[2.2.2]octane-Larger ring size; higher LogP (2.6)
2-Oxabicyclo[2.2.2]octane-5-carboxylic acid2-Oxabicyclo[2.2.2]octane-Enhanced solubility (pKa=4.1\text{p}K_a = 4.1)
4-Phenyl-2-oxabicyclo[2.1.1]hexane-5-carboxylic acidBicyclo[2.1.1]hexanePhenylLacks fluorine; reduced bioactivity

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